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Compound of Interest

Compound Name: 4-Morpholinebutanenitrile

Cat. No.: B183466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
morpholinebutanenitrile, a molecule of interest in synthetic and medicinal chemistry. This

document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics of the compound, offering a foundational resource for its identification,

characterization, and application in research and development.

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

and IR spectra of 4-morpholinebutanenitrile.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.65 t 4H O-(CH₂)₂-N

2.40 m 6H
N-(CH₂)₂-C, N-CH₂-

C₃H₆-CN

2.32 t 2H CH₂-CN

1.70 p 2H N-CH₂-CH₂-CH₂-CN
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Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

119.5 -CN

66.8 O-(CH₂)₂-N

56.8 N-CH₂-C₃H₆-CN

53.4 N-(CH₂)₂-C

23.9 N-CH₂-CH₂-CH₂-CN

16.9 CH₂-CN

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from SpectraBase.[1]

Table 3: IR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

2245 Medium C≡N stretch (nitrile)

1450 Medium C-H bend

1280 Strong C-N stretch

1115 Strong C-O-C stretch (ether)

Sample Phase: Vapor. Data sourced from PubChem.[2]

Mass Spectrometry
While an experimental mass spectrum for 4-morpholinebutanenitrile was not readily

available, analysis of the fragmentation patterns of related morpholine derivatives from the

NIST WebBook suggests a predictable fragmentation behavior.[3][4][5][6] The molecular ion

peak (M+) is expected at m/z 154, corresponding to the molecular weight of the compound

(C₈H₁₄N₂O).
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Predicted Fragmentation Pathways:

The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the nitrogen

atom of the morpholine ring and the ether oxygen. This would lead to the formation of

characteristic fragment ions. The loss of the cyanopropyl group would result in a fragment at

m/z 86. Another significant fragmentation pathway could involve the cleavage of the morpholine

ring itself.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 4-
morpholinebutanenitrile.

Materials:

4-Morpholinebutanenitrile sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm)

Tetramethylsilane (TMS) as an internal standard

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4-morpholinebutanenitrile in 0.6-

0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS to the solution to serve as an

internal reference.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal

homogeneity and resolution.

¹H NMR Acquisition:

Set the spectral width to approximately 12 ppm.

Use a 90° pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical

shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-morpholinebutanenitrile using their

characteristic vibrational frequencies.

Materials:
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4-Morpholinebutanenitrile sample (liquid)

FTIR spectrometer with a suitable sampling accessory (e.g., ATR or salt plates)

Isopropanol or acetone for cleaning

Procedure (using Attenuated Total Reflectance - ATR):

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to

account for atmospheric and instrumental interferences.

Sample Application: Place a small drop of 4-morpholinebutanenitrile directly onto the ATR

crystal.

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add

multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
morpholinebutanenitrile.

Materials:

4-Morpholinebutanenitrile sample

A suitable volatile solvent (e.g., methanol or acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or

Electrospray Ionization - ESI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b183466?utm_src=pdf-body
https://www.benchchem.com/product/b183466?utm_src=pdf-body
https://www.benchchem.com/product/b183466?utm_src=pdf-body
https://www.benchchem.com/product/b183466?utm_src=pdf-body
https://www.benchchem.com/product/b183466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure (using Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

Sample Preparation: Prepare a dilute solution of 4-morpholinebutanenitrile in a volatile

solvent.

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on

its boiling point and interaction with the column's stationary phase.

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass

spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV),

causing the molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions at each m/z value.

Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

4-morpholinebutanenitrile.
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Figure 1. Workflow for the spectral analysis of 4-morpholinebutanenitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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